molecular formula F- B1206941 Fluorine CAS No. 7782-41-4

Fluorine

Cat. No. B1206941
Key on ui cas rn: 7782-41-4
M. Wt: 18.99840316 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-M
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Patent
US08968939B2

Procedure details

Lithium sulfide (Li2S) and phosphorus sulfide (P2S5) were used as the material composition, and lithium fluoride (LiF) was used as the fluoride. The powder of them was placed in a glove box in an atmosphere of argon, and 0.3828 g Li2S, 0.6172 g P2S5 and 0.01 g LiF were weighed and then these were mixed in an agate mortar. At this time, the ratio of Li2S and P2S5 was 75:25 on a molar basis. In addition, the amount of LiF added was 6.5 mole percent on a fluorine basis with respect to the solid electrolyte material to be obtained. Subsequently, the mixed composition was put into a 45 ml zirconia pot, zirconia balls were further put into the pot and then the pot was completely hermetically sealed. The pot was mounted on a planetary ball milling machine. Then, mechanical milling was performed at a rotational speed of 370 rpm for 40 hours. After that, the solid electrolyte material (Li2S—P2S5-based solid electrolyte material that contains fluorine) was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zirconia
Quantity
45 mL
Type
reactant
Reaction Step Four
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0.3828 g
Type
reactant
Reaction Step Ten
Name
Quantity
0.6172 g
Type
reactant
Reaction Step Ten
Name
Quantity
0.01 g
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Li2S P2S5
Name
fluorine

Identifiers

REACTION_CXSMILES
[S-2].[Li+].[Li+].[P]=S.[F-:6].[Li+].[F-:8].[S:9]([Li:11])[Li:10].[P:12]12([S:24][P:22]3([S:25][P:15]([S:17][P:18]([S:21]3)([S:20]1)=[S:19])(=[S:16])[S:14]2)=[S:23])=[S:13].FF>>[S:9]([Li:11])[Li:10].[P:12]12([S:14][P:15]3([S:17][P:18]([S:21][P:22]([S:25]3)([S:24]1)=[S:23])(=[S:19])[S:20]2)=[S:16])=[S:13].[F:6][F:8] |f:0.1.2,4.5,10.11,^1:3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Li+]
Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Four
Name
zirconia
Quantity
45 mL
Type
reactant
Smiles
Step Five
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Li+].[Li+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]=S
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Li+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Ten
Name
Quantity
0.3828 g
Type
reactant
Smiles
S([Li])[Li]
Name
Quantity
0.6172 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
0.01 g
Type
reactant
Smiles
[F-].[Li+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([Li])[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
these were mixed in an agate mortar
CUSTOM
Type
CUSTOM
Details
to be obtained
CUSTOM
Type
CUSTOM
Details
pot was completely hermetically sealed

Outcomes

Product
Details
Reaction Time
40 h
Name
Li2S P2S5
Type
product
Smiles
S([Li])[Li].P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
fluorine
Type
product
Smiles
FF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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